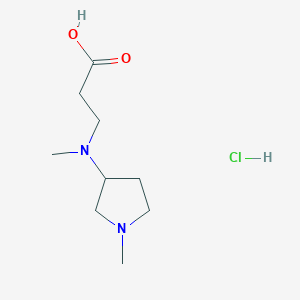

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride

Description

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride is a synthetic organic compound featuring a beta-alanine backbone modified with methyl and 1-methyl-3-pyrrolidinyl substituents. Beta-alanine, a non-proteinogenic amino acid, is structurally altered here to include a tertiary amine group linked to a pyrrolidine ring. This compound has been cataloged as a specialty chemical reagent, though it is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-10-5-3-8(7-10)11(2)6-4-9(12)13;/h8H,3-7H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYXWXRIWBQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride typically involves the reaction of N-methylpyrrolidine with beta-alanine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Functionalization via Alkylation and Amidation

The pyrrolidine moiety is introduced through alkylation or reductive amination. For example:

-

-

Substrate: N-Methyl-β-alanine

-

Reagent: 1-Methyl-3-pyrrolidinylmethyl halide

-

Base: Cs₂CO₃ or K₂CO₃

-

Solvent: Acetone or THF

-

Yield: 50–75%

-

Post-alkylation, the free base is treated with HCl gas in anhydrous ether to form the hydrochloride salt .

Catalytic Coupling Reactions

Palladium-mediated coupling can enhance structural complexity. A study demonstrates allylic alkylation for α-amino acid derivatives, adaptable for β-alanine analogs:

-

Catalyst : Pd(dba)₂ with electron-deficient phosphines (e.g., 15 , 16 )

-

Substrate : Glycine-derived esters (e.g., N,N-dimethyl 4-nitrophenyl ester)

-

Conditions : MeCN, room temperature, 12–24 hours

-

Outcome : Enantioselective formation of α-substituted products, though yields for β-alanine derivatives require optimization .

Cyclization and Salt Formation

The hydrochloride salt crystallizes via acidification:

-

Procedure :

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and pyrrolidine derivatives.

-

pH Sensitivity : Stable in acidic conditions (pH 2–4); decomposes in alkaline media via β-elimination .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack of water on the nitrile group, stabilized by additives to prevent side reactions .

-

Alkylation : SN2 mechanism at the pyrrolidine nitrogen, facilitated by a polar aprotic solvent .

-

Catalytic Coupling : Involves oxidative addition of Pd(0) to the allylic substrate, followed by transmetallation and reductive elimination .

Scientific Research Applications

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methylamine Hydrochloride (Phenothiazine Derivative)

- Chemical Name: 10-[(1-methyl-3-pyrrolidinyl)methyl] phenothiazine hydrochloride .

- Key Differences: Backbone: The phenothiazine core (a tricyclic structure) contrasts with the beta-alanine backbone of the target compound. Substituents: Both share a 1-methyl-3-pyrrolidinyl group but differ in its placement and overall molecular architecture. Therapeutic Use: The phenothiazine derivative is an antipruritic (anti-itch agent), whereas the target compound’s therapeutic role is unspecified .

Nicotine and Epibatidine

- Nicotine : Contains a pyrrolidine ring linked to a pyridine moiety. Both compounds share a pyrrolidinyl group, but nicotine’s primary action is as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly α4β2 subtypes .

- Epibatidine: A potent nAChR agonist with a bicyclic structure. While epibatidine exhibits sub-nanomolar affinity for α4β2 receptors, the target compound’s receptor interactions are undocumented in the evidence .

Functional Analogues in Analytical Chemistry

Derivatization Agents (MSTFA and Methoxyamine Hydrochloride)

- MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) : A trimethylsilylating agent used to derivatize polar compounds for GC-MS. Unlike the target compound, MSTFA modifies hydroxyl and amine groups to enhance volatility .

- Methoxyamine Hydrochloride : Used to stabilize carbonyl groups during derivatization. The target compound’s role in similar protocols is unclear but may involve tertiary amine stabilization .

| Agent | Function | Target Groups |

|---|---|---|

| MSTFA | Trimethylsilylation | -OH, -NH, -SH |

| Methoxyamine Hydrochloride | Oxime formation | Carbonyl (C=O) |

| Target Compound | Undocumented (potential amine stabilization) | Tertiary amines (speculative) |

Pharmacological and Industrial Context

Discontinued Status and Potential Replacements

Potential replacements could include:

Unexplored Pharmacological Potential

The pyrrolidinyl group is a common feature in nAChR ligands (e.g., nicotine, varenicline). Further research would be required to validate this .

Biological Activity

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride is a derivative of beta-alanine, an amino acid that plays a significant role in various biological processes. This compound has garnered attention due to its unique structural features, which may confer specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and methyl substitutions, which may influence its interaction with biological targets. The chemical formula is , with a molecular weight of approximately 200.28 g/mol. The hydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : Its structure suggests potential interactions with neurotransmitter receptors, particularly those involved in the modulation of GABAergic signaling.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which could be relevant for its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives similar to this compound have demonstrated significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Neuropharmacological Effects

Given its structural features, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate GABA receptors, which are critical in regulating neuronal excitability and neurotransmission. Studies involving GABA receptor agonists have shown promising results in treating anxiety and seizure disorders .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various derivatives against clinically relevant pathogens. The most active derivative exhibited an MIC of 0.22 μg/mL against S. aureus, showcasing the potential clinical relevance of these compounds .

- GABA Receptor Modulation : Research on related compounds indicated that they could act as GABA receptor modulators, with varying affinities across different receptor subtypes. This suggests a potential therapeutic application in treating neurological disorders .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Methyl-N-(2-methylbutyl)-beta-alanine | Methyl and branched alkyl chain | Enhanced solubility due to branched chain |

| N-Methyl-N-(1-methylbutyl)-beta-alanine | Similar methyl group | Different alkyl branching affecting solubility |

| N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine | Contains a pyrrolidine ring | Potentially different pharmacological effects |

| Beta-Alanine | Simple structure without substitutions | Widely studied for muscle endurance |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride with high purity?

- Methodological Answer : A multi-step approach involving reductive amination or nucleophilic substitution is commonly used for similar tertiary amine derivatives. For example, the synthesis of structurally related pyrrolidine derivatives (e.g., (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride) employs protecting groups like Boc to prevent side reactions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (as described for impurity isolation in pharmaceutical standards) ensures ≥95% purity. Monitoring by H/C NMR and LC-MS is critical to confirm structural fidelity .

Q. Which analytical techniques are most effective for validating the structural identity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H NMR can resolve methyl and pyrrolidine protons (δ 2.1–3.5 ppm), while C NMR confirms carbonyl (β-alanine) and quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion confirmation (e.g., [M+H] at m/z ≈ 245).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity, referencing standards like those for betahistine dihydrochloride impurities .

Q. How should stability studies be designed to evaluate this compound under different storage conditions?

- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify hydrolytic decomposition (e.g., β-alanine backbone cleavage) using validated HPLC methods. For photostability, expose samples to UV light (ICH Q1B) and monitor via UV-spectroscopy .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition or receptor modulation)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., ion channels) on gold sensor chips (as in ’s TFGA arrays) to measure binding kinetics (, /) .

- Functional Assays : Use cell-based calcium flux or cAMP assays for GPCR targets. For example, κ-opioid receptor activity in (ICI 199,441) could guide assay design for similar tertiary amines .

- Computational Docking : Molecular dynamics simulations (AutoDock Vina) predict binding poses to active sites, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., methylated byproducts) that may skew activity .

- Assay Standardization : Compare protocols for variables like buffer pH (e.g., PBS vs. Tris), cell lines, and endpoint measurements. Cross-validate using orthogonal assays (e.g., SPR vs. radioligand binding) .

- Meta-Analysis : Apply statistical tools (PCA or multivariate regression) to identify confounding factors, as demonstrated in metabolomics data processing .

Q. What metabolomic approaches are suitable for studying the compound’s in vivo pharmacokinetics and metabolic fate?

- Methodological Answer :

- Derivatization-GC/MS : Treat biological samples with methoxyamine hydrochloride and MSTFA to volatilize metabolites, enabling detection of β-alanine derivatives and methylpyrrolidine fragments .

- Stable Isotope Tracing : Adminstrate C-labeled compound and track incorporation into downstream pathways via LC-HRMS .

- Tissue Distribution Studies : Use whole-body autoradiography or MALDI imaging in rodent models .

Method Development & Validation

Q. How can researchers optimize derivatization protocols for GC-MS analysis of this compound?

- Methodological Answer :

- Derivatization : React with MSTFA (20 µL, 37°C, 1 hr) after methoxyamine hydrochloride treatment (20 mg/mL in pyridine, 30°C, 1.5 hr) to silylate hydroxyl and amine groups. Include ribitol as an internal standard for normalization .

- Column Selection : Use DB-5MS capillary columns (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and electron ionization (70 eV). Monitor fragments at m/z 73 (trimethylsilyl) and 147 (pyrrolidine-TMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.